

Introduction: The Strategic Importance of Substituted Pyrazoles

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde*

Cat. No.: *B1454384*

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In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a scaffold for diverse functionalization have cemented its role in blockbuster drugs ranging from anti-inflammatory agents like Celecoxib to anti-obesity drugs like Rimonabant.[2]

This guide focuses on a specific, highly functionalized derivative: **4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde** (CAS Number: 749192-75-4).[3] This molecule is not an end-product but a strategic building block, a pivotal intermediate for researchers and drug development professionals. The presence of four distinct substituents on the pyrazole ring—a chloro group at the 4-position, an ethyl group on the N1 nitrogen, a methyl group at the 3-position, and a reactive carbaldehyde (formyl) group at the 5-position—provides a rich platform for synthetic exploration. The aldehyde group, in particular, serves as a versatile chemical handle for constructing more complex molecular architectures, making this compound a valuable starting point for the synthesis of novel therapeutic agents and functional materials.[1]

This document provides a comprehensive technical overview, from its fundamental properties and synthesis to its application potential, grounded in established chemical principles and methodologies.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any research or development setting. The data for **4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde** is summarized below.

Property	Value	Source
CAS Number	749192-75-4	Parchem[3]
Molecular Formula	C ₇ H ₉ ClN ₂ O	PubChem[4]
Molecular Weight	172.61 g/mol	PubChem[4]
IUPAC Name	4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde	PubChem[4]
Canonical SMILES	<chem>CCN1N=C(C(=C1C=O)Cl)C</chem>	PubChem[4]
Appearance	Predicted: White to light yellow solid	Inferred
Solubility	Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF)	Inferred

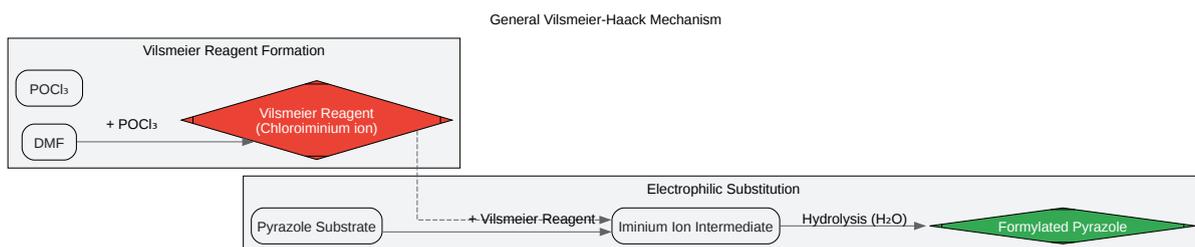
Core Synthesis Methodology: The Vilsmeier-Haack Reaction

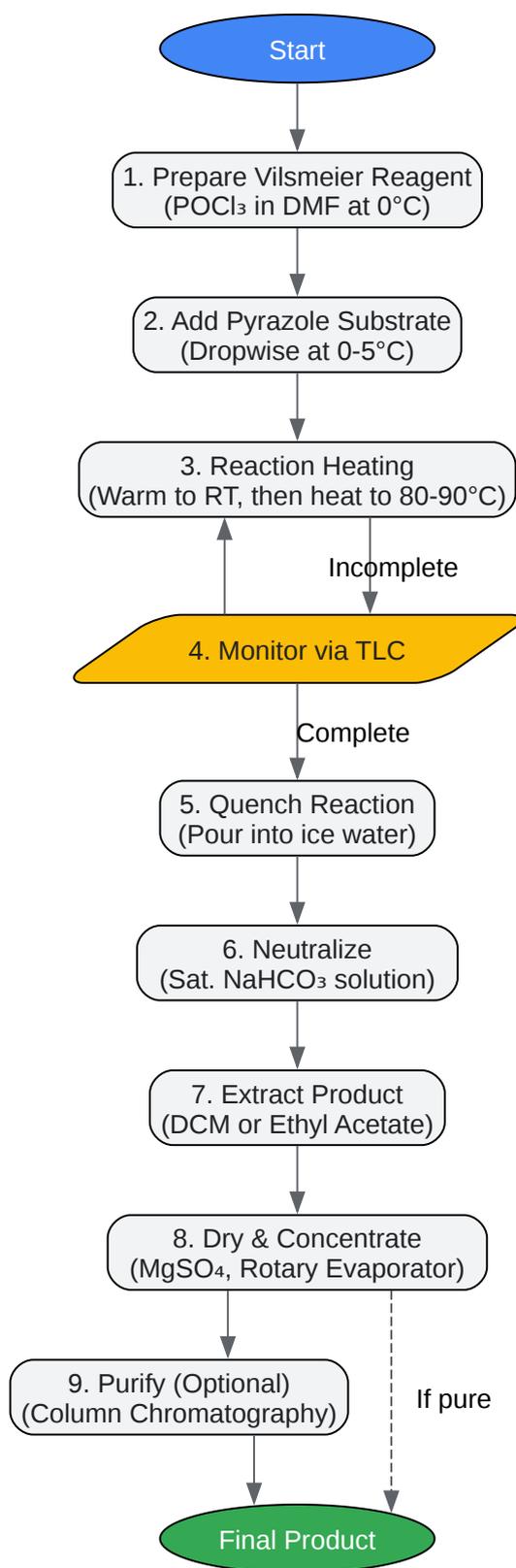
The introduction of a formyl group onto an electron-rich heterocyclic ring is most efficiently achieved via the Vilsmeier-Haack reaction.[5][6] This reaction is the cornerstone for synthesizing pyrazole-5-carbaldehydes and is characterized by its reliability and use of common, affordable reagents.[5]

Mechanism of Action

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the pyrazole ring.

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl_3). This generates a tetrahedral intermediate which then collapses, eliminating a phosphate equivalent to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. [6] This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition.
- Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The N-ethyl and C-methyl groups on the pyrazole ring are electron-donating, which activates the ring system and directs the formylation to the C5 position. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.





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Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure:

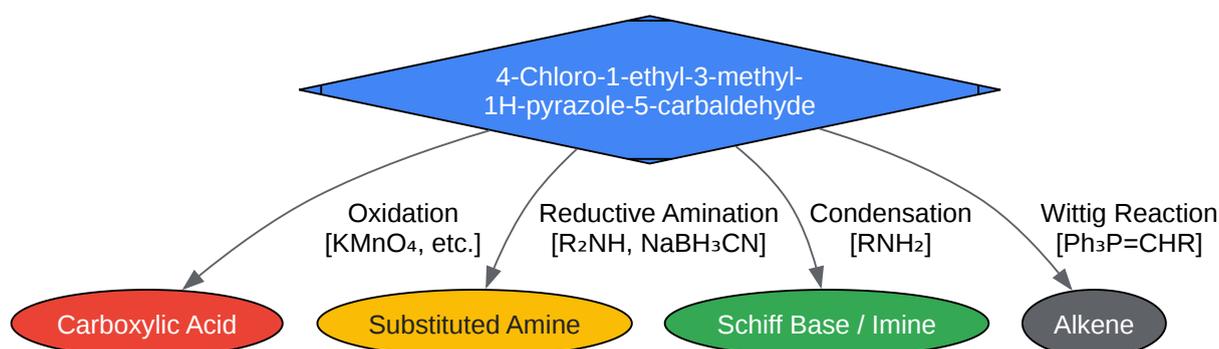
- **Vilsmeier Reagent Preparation (Causality: Controlled formation of the electrophile):** In a 250 mL three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (4.0 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a solid white salt may be observed. This controlled addition is critical to manage the exothermic reaction and prevent reagent degradation.
- **Formylation Reaction (Causality: Electrophilic attack):** Dissolve the starting pyrazole precursor (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours. Heating provides the necessary activation energy for the electrophilic substitution on the pyrazole ring.
- **Reaction Monitoring (Causality: Ensuring completion):** Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. A small aliquot is carefully quenched in a separate vial with ice and NaHCO₃ solution, then extracted with ethyl acetate for spotting. The disappearance of the starting material spot indicates the reaction is complete.
- **Workup and Isolation (Causality: Product separation and neutralization):** Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. This step quenches any remaining reactive POCl₃ and the Vilsmeier reagent in a highly exothermic process that must be controlled. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
- **Extraction and Purification (Causality: Isolation of the organic product):** Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate under reduced

pressure using a rotary evaporator to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.

Applications in Research and Drug Development

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a strategic precursor, not a final drug. Its value lies in the synthetic versatility of the aldehyde group, which serves as a gateway to a vast array of other functional groups and heterocyclic systems. Pyrazole-based compounds derived from such intermediates have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [1][2][7] Key Synthetic Transformations:

- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid), a key intermediate for creating amides and esters with potential biological activity. [8]* Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH_3CN) yields substituted amines.
- Wittig Reaction: Conversion to alkenes, allowing for carbon chain extension.
- Condensation Reactions: Formation of Schiff bases (imines) by reacting with primary amines. These Schiff bases are themselves important pharmacophores and can be used to form more complex heterocyclic rings. [1]



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Caption: Key synthetic routes from the aldehyde intermediate.

The strategic placement of the chloro, ethyl, and methyl groups further allows for fine-tuning of steric and electronic properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Conclusion

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a highly valuable and versatile intermediate in synthetic organic chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde functional group provide a robust platform for the development of novel, complex molecules. For researchers in drug discovery and materials science, this compound represents a key starting point for accessing new chemical entities with significant potential for biological activity and advanced applications.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of Substituted Pyrazoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454384#4-chloro-1-ethyl-3-methyl-1h-pyrazole-5-carbaldehyde-cas-number]

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